Oleyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in carbon tetrachloride

In water, 7.0X10-2 mg/L at 25 °C (est)

Insoluble in water; soluble in non-polar organic solvents

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Delivery

One promising area of research explores oleyl alcohol's potential as a penetration enhancer for topical and transdermal drug delivery [1]. Its fatty alcohol structure allows it to interact with the skin's lipid barrier, facilitating the passage of drugs through the skin and into the bloodstream. Researchers are investigating oleyl alcohol in formulations for delivering various medications, including steroids, antibiotics, and vaccines [1].

[1] Enhancement of skin permeation of drugs by oleyl alcohol : A mechanistic study / [A. A. Khadke et al.] Journal of Controlled Release, 2007, vol. 118, no. 2, p. 187-197. ScienceDirect:

Material Science

Oleyl alcohol's amphiphilic nature, meaning it has both water-loving and water-repelling properties, makes it valuable in material science research. Studies explore its use as a:

Stabilizer

Oleyl alcohol can act as a stabilizer in emulsions and suspensions, preventing the separation of components [2]. This property is useful in developing new materials with specific functionalities.

Wetting Agent

Due to its ability to reduce surface tension, oleyl alcohol functions as a wetting agent, improving the interaction between liquids and solids [3]. This application is relevant in research on coatings, inks, and composite materials.

[2] Microencapsulation of peppermint oil using oleyl alcohol as a wall material / [Y. J. Huang et al.] Journal of Agricultural and Food Chemistry, 2001, vol. 49, no. 11, p. 5006-5010. ScienceDirect:

Nanoparticle Synthesis

Oleyl alcohol plays a role in the synthesis of nanoparticles. Researchers utilize it as a:

Solvent

Oleyl alcohol acts as a solvent for various precursors used in nanoparticle synthesis [4]. Its high boiling point allows for reactions at elevated temperatures.

Surface Modifier

Oleyl alcohol can modify the surface properties of nanoparticles, controlling their size, shape, and stability [5]. This tailored control is crucial for designing nanoparticles with specific functions.

[4] Selective synthesis of ZnO nanorods and control of their morphologies / [T. K. Gupta et al.] Chemistry of Materials, 2005, vol. 17, no. 13, p. 3445-3453. ACS Publications:

[5] Why Do Hydrophobic Ligands Control the Shape of Gold Nanoparticles? / [C. B. Murray et al.] Journal of the American Chemical Society, 2000, vol. 122, no. 18, p. 4357-4372. ACS Publications:

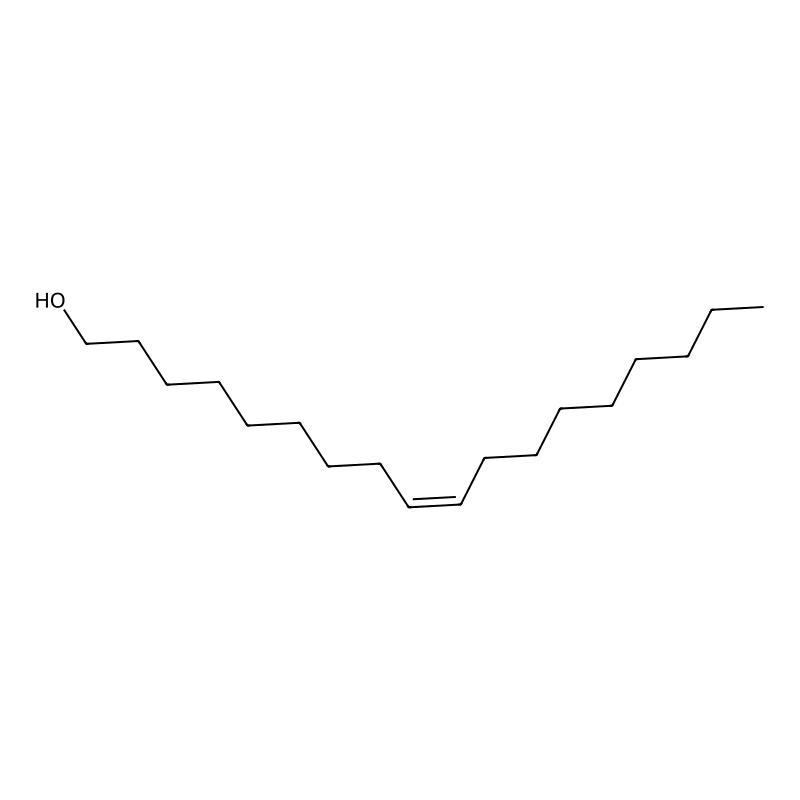

Oleyl alcohol, also known as cis-9-octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O. It is characterized by a long aliphatic chain and a hydroxyl functional group, making it a member of the long-chain fatty alcohols class. Oleyl alcohol is typically a colorless to pale yellow liquid with a fatty aroma, primarily derived from natural sources such as olive oil, beef fat, and fish oils. Its boiling point is approximately 195 °C, and it has a melting point ranging from 6.5 °C to 19 °C, depending on the specific conditions .

This compound is hydrophobic and has low solubility in water (7.0 × 10^-2 mg/L), but it is soluble in organic solvents like carbon tetrachloride. The density of oleyl alcohol ranges between 0.845 and 0.855 g/cm³, and it has a vapor pressure of 9.3 × 10^-5 mm Hg .

In addition to its synthesis, oleyl alcohol has been used in research for esterification reactions, such as those involving chlorogenic acid to form chlorogenic acid oleyl alcohol esters under non-catalytic conditions .

Oleyl alcohol exhibits several biological activities, including potential skin sensitization properties. It can induce allergic reactions in some individuals upon skin contact . Furthermore, oleyl alcohol has been investigated for its role as a carrier in drug delivery systems, particularly for transdermal applications where it enhances the permeability of medications through the skin or mucous membranes .

The primary method for synthesizing oleyl alcohol involves the hydrogenation of oleic acid esters using the Bouveault–Blanc reduction technique. This method allows for selective reduction without saturating the double bond present in oleic acid. Other synthesis methods include enzymatic reactions and chemical hydrolysis to produce derivatives or modified forms of oleyl alcohol .

Oleyl alcohol has diverse applications across various industries:

- Cosmetics: It is widely used as an emollient, emulsifier, and thickening agent in skin creams, lotions, shampoos, and hair conditioners.

- Pharmaceuticals: Oleyl alcohol serves as a carrier for drug delivery systems, enhancing the absorption and efficacy of medications.

- Surfactants: It functions as a nonionic surfactant in detergents and cleaning products.

- Plasticizers: Oleyl alcohol is incorporated into formulations to improve flexibility and workability of plastics .

Research on oleyl alcohol's interactions focuses on its role in drug delivery systems and its potential effects on skin permeability. Studies have shown that oleyl alcohol can enhance the absorption of active pharmaceutical ingredients when used in topical formulations. Additionally, its interaction with various skin components has been explored to understand its efficacy as a transdermal carrier .

Oleyl alcohol shares structural similarities with other fatty alcohols and unsaturated compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Characteristics |

|---|---|---|

| Oleic Acid | C18H34O2 | A fatty acid that serves as a precursor to oleyl alcohol; contains one double bond. |

| Stearyl Alcohol | C18H38O | A saturated fatty alcohol with no double bonds; used similarly in cosmetics. |

| Palmitoleic Acid | C16H30O2 | A monounsaturated fatty acid; structurally similar but shorter than oleic acid. |

| Linoleic Acid | C18H32O2 | A polyunsaturated fatty acid; contains two double bonds; often found in vegetable oils. |

Uniqueness: Oleyl alcohol's unique feature lies in its unsaturation at the ninth carbon position (cis configuration), which influences its physical properties and biological activities compared to saturated counterparts like stearyl alcohol.

IUPAC and Common Nomenclature

Oleyl alcohol exhibits systematic nomenclature that reflects its molecular structure and stereochemical configuration. The IUPAC name for this compound is (9Z)-octadec-9-en-1-ol, which precisely describes the eighteen-carbon chain with a double bond at the ninth position in the Z (cis) configuration [1] [2] [3]. This systematic naming convention indicates that the compound contains an octadecanol backbone with an unsaturated bond located between carbons 9 and 10, maintaining the Z-stereochemistry where the higher priority substituents are positioned on the same side of the double bond [4].

The common name "oleyl alcohol" derives from its structural relationship to oleic acid, from which it can be produced through reduction processes [1] [5]. This nomenclature reflects the historical connection to olive oil (oleum in Latin), which served as one of the primary natural sources for oleic acid derivatives [1]. Alternative common names include cis-9-octadecen-1-ol, oleic alcohol, and (Z)-9-octadecenol, all of which emphasize the cis configuration of the double bond [6] [7] [8].

Chemical Abstracts Service employs the nomenclature 9-Octadecen-1-ol, (9Z)- to designate this compound in scientific literature and databases [2] [3]. This naming system follows the Chemical Abstracts indexing conventions while maintaining clarity regarding the stereochemical configuration at the double bond position.

Chemical Registry Identifiers

CAS Registry Number (143-28-2)

International chemical databases maintain comprehensive identifier systems for oleyl alcohol. The ChEBI (Chemical Entities of Biological Interest) database assigns the identifier CHEBI:73504 to this compound [3] [13], while the ChEMBL database uses CHEMBL2105350 for bioactivity and pharmacological data [2] [3]. The PubChem database maintains the Compound ID (CID) 5284499 as the primary reference for structural and property information [2] [3].

Additional specialized identifiers include the DSSTox Substance ID DTXSID0022010 for toxicological studies [2] [3], the FEMA Number 4363 for food additive applications [2] [3] [10], and the HMDB ID HMDB0029632 for metabolomics research [2] [3]. The KEGG database assigns D05245 for biochemical pathway analysis [2] [3], while the Lipid Maps database uses LMFA05000213 for lipid classification systems [2] [3].

Structural Classification

Stereochemistry and Isomerism

Oleyl alcohol exhibits geometric isomerism due to the presence of a carbon-carbon double bond at the ninth position of its eighteen-carbon chain [1] [14] [4]. The compound exists predominantly in the Z-configuration (also designated as cis), where the higher priority substituents on each carbon of the double bond are positioned on the same side [15] [14] [16] [4]. This stereochemical arrangement results from the restricted rotation around the double bond due to the presence of the π-bond [14].

The Z-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the alkyl chain segments on either side of the double bond are assigned priorities based on atomic number and chain length [15] [16] [4]. In oleyl alcohol, the longer octyl chain (C8H17-) and the nonyl alcohol chain (-C8H16OH) represent the higher priority substituents on their respective carbons, and their positioning on the same side of the double bond confirms the Z-stereochemistry [4].

The molecular structure can be represented by the condensed formula CH₃(CH₂)₇-CH=CH-(CH₂)₈OH, clearly showing the double bond position and the terminal hydroxyl group [1] [5] [11] [12]. The InChI representation InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- specifically indicates the Z-configuration through the "/b10-9-" notation [12] [17] [18].

The stereochemical stability of oleyl alcohol under normal conditions results from the energy barrier required for rotation around the double bond [14]. This geometric constraint distinguishes oleyl alcohol from its saturated analog stearyl alcohol and contributes to its unique physical and chemical properties [14] [19].

Relationship to Other Fatty Alcohols

Oleyl alcohol belongs to the class of long-chain fatty alcohols, specifically categorized as an eighteen-carbon unsaturated fatty alcohol (C18:1) [8] [20] [21] [19] [22]. This classification places it within the broader family of fatty alcohols that typically range from twelve to twenty-two carbon atoms in chain length [22] [23] [24].

Within the fatty alcohol classification system, oleyl alcohol is distinguished from its saturated counterparts by the presence of one double bond [19] [22] [25]. Comparative analysis with other common fatty alcohols reveals distinct structural relationships: cetyl alcohol (C16:0) contains sixteen saturated carbons, stearyl alcohol (C18:0) contains eighteen saturated carbons, and oleyl alcohol (C18:1) contains eighteen carbons with one unsaturated bond [19] [25] [23].

The unsaturated nature of oleyl alcohol provides unique properties compared to saturated fatty alcohols of similar chain length [19] [22] [23]. The cis-double bond introduces a kink in the molecular structure, reducing intermolecular packing efficiency and typically resulting in lower melting points compared to the corresponding saturated fatty alcohol [19] [22]. This structural feature contributes to oleyl alcohol's liquid state at room temperature, contrasting with the waxy solid nature of stearyl alcohol [19] [23].

Oleyl alcohol shares structural similarity with other eighteen-carbon fatty compounds, particularly oleic acid (the corresponding fatty acid) and oleylamine (the corresponding amine) [1]. These compounds form a related series within lipid biochemistry, where oleyl alcohol can serve as a precursor or product in various metabolic pathways [1] [22].

Molecular Formula and Weight

Oleyl alcohol possesses the molecular formula C₁₈H₃₆O with a molecular weight of 268.48 g/mol [1] [2] [3]. This unsaturated fatty alcohol is characterized by its eighteen-carbon chain containing a single double bond and terminal hydroxyl group. The compound is registered under Chemical Abstracts Service (CAS) number 143-28-2 and European Community number 205-597-3 [1] [2] [3].

The monoisotopic mass of oleyl alcohol is 268.276616 Da [4], which represents the exact mass calculated using the most abundant isotope of each element. The molecular ion peak in mass spectrometry typically appears at m/z 268, although its intensity is often weak due to the instability of the molecular ion [5].

Structural Characteristics

Functional Group Analysis

Oleyl alcohol contains two primary functional groups that dictate its chemical behavior and physical properties. The hydroxyl group (-OH) is positioned at the terminal carbon (C-1), classifying oleyl alcohol as a primary alcohol [1] [6] [7]. This functional group is responsible for the compound's polar characteristics and ability to participate in hydrogen bonding interactions.

The second functional group is the carbon-carbon double bond (C=C) located at the ninth position from the carboxyl terminus [1] [3] [4]. This alkene functionality introduces unsaturation into the otherwise saturated fatty alcohol chain, significantly affecting the compound's physical properties and chemical reactivity. The presence of this double bond prevents the molecule from adopting a fully extended conformation, introducing a bend in the carbon chain structure [9].

Stereochemical Configuration of the Double Bond

The double bond in oleyl alcohol exhibits cis (Z) configuration, specifically designated as (9Z)-octadec-9-en-1-ol [1] [3] [4] [10]. This stereochemical arrangement is characterized by the hydrogen atoms on the double bond carbons being positioned on the same side of the double bond plane. The cis configuration is evidenced by the systematic name (Z)-9-octadecen-1-ol and the International Union of Pure and Applied Chemistry (IUPAC) designation (9Z)-octadec-9-en-1-ol [5] [11] [12].

The cis configuration of the double bond creates a characteristic bend in the molecular structure at approximately 30 degrees from the linear alkyl chain . This geometric constraint prevents efficient packing of molecules in the solid state, contributing to the compound's liquid state at room temperature. The stereochemical integrity of the double bond is maintained during typical synthetic procedures, as demonstrated by Nuclear Magnetic Resonance (NMR) studies showing preservation of the cis/trans ratio during chemical transformations [14].

Physical Constants

Melting and Boiling Points

Oleyl alcohol exhibits a melting point range of 0-5.0°C [1] [2] [15], with some sources reporting slightly higher values around 5-7°C [16] [17] [18]. This relatively low melting point is attributed to the presence of the cis double bond, which disrupts the regular packing of molecules in the crystalline state. The compound exists as a liquid at room temperature, appearing as a colorless to light yellow viscous liquid [1] [2] [15].

The boiling point of oleyl alcohol is 207°C at 13 mmHg (reduced pressure) [1] [2] [15], which corresponds to approximately 330-360°C at atmospheric pressure [19]. Under standard atmospheric conditions, the compound has a vapor pressure of 10.64 hPa at 195°C [2] [15]. The flash point is 170°C [1] [12], indicating the temperature at which the compound can form ignitable vapor-air mixtures.

Density and Refractive Index

The density of oleyl alcohol is 0.849 g/mL at 25°C [1] [2] [15] [12], reflecting its lower density compared to water. This value is consistent across multiple commercial sources and represents the standard density measurement for the compound. Some technical grade samples may show slight variations, with densities ranging from 0.840-0.853 g/mL depending on purity [16] [17] [18].

The refractive index (nD²⁰) is 1.46 [1] [2] [15] [12], with some sources reporting a range of 1.457-1.461 for high-purity samples [16] [20] [21]. This optical property is routinely used for quality control and identity confirmation of oleyl alcohol samples. The refractive index measurement is typically performed at 20°C using the sodium D-line (589 nm) as the reference wavelength.

Solubility Parameters

Oleyl alcohol demonstrates extremely low water solubility, with a reported value of 0.07 mg/L at 25°C [1] [2]. This hydrophobic character is attributed to the long eighteen-carbon chain, which dominates the molecular behavior despite the presence of the polar hydroxyl group. The compound is classified as practically insoluble in water or immiscible with water [2] [15] [16].

In contrast, oleyl alcohol shows excellent solubility in organic solvents. It is miscible with ethanol and diethyl ether [2] [15] [16], and demonstrates good solubility in carbon tetrachloride [2] [15]. The compound is also soluble in other alcohols and various organic solvents [16] [20] [21], making it useful as a solvent and carrier in various industrial applications.

The logarithmic partition coefficient (LogP) is 7.07 at 25°C [2] [15], indicating strong preference for organic phases over aqueous phases. This high LogP value reflects the compound's lipophilic nature and explains its effectiveness as a penetration enhancer in topical formulations [22] [23].

Spectroscopic Properties

Nuclear Magnetic Resonance Characteristics

¹H NMR Spectroscopy of oleyl alcohol reveals characteristic signals that confirm its structural features [24] [25] [26]. The olefinic protons appear as a multiplet at 5.34-5.35 ppm, representing the two hydrogen atoms attached to the double bond carbons [24] [25]. These protons are deshielded due to the electron-withdrawing effect of the π-electron system.

The methylene protons adjacent to the hydroxyl group (-CH₂-OH) appear as a triplet at 3.63 ppm [24] [25], integrating for two protons. The methylene protons β to the hydroxyl group (-CH₂-CH₂-OH) generate a triplet of triplets at 1.57 ppm [24] [25], also integrating for two protons. The allylic protons (=CH-CH₂-) produce a quartet at 2.00 ppm [24] [25], representing the four hydrogen atoms on the carbons adjacent to the double bond.

The bulk methylene protons in the fatty chain appear as a complex multiplet between 1.45-1.25 ppm [24] [25], integrating for approximately 22 protons. The terminal methyl protons (-CH₃) appear as a triplet at 0.89 ppm [24] [25], integrating for three protons. The hydroxyl proton appears as a broad singlet between 1.5-3.0 ppm and is exchangeable with D₂O [24] [25].

¹³C NMR Spectroscopy provides additional structural confirmation. The olefinic carbons appear around 129-131 ppm [27], while the methylene carbon attached to oxygen (-CH₂-OH) appears at approximately 64 ppm [27]. The remaining aliphatic carbons appear in the typical range of 14-35 ppm [27].

Infrared Spectral Features

Infrared (IR) spectroscopy of oleyl alcohol exhibits characteristic absorption bands that identify its functional groups [28] [29] [30] [27]. The O-H stretch appears as a strong, broad absorption between 3300-3500 cm⁻¹ [28] [29] [30], with the breadth attributed to hydrogen bonding between alcohol molecules. This absorption is one of the most diagnostic features for alcohol identification.

The C-H stretching vibrations appear as strong absorptions between 2850-3000 cm⁻¹ [28] [29] [30], representing both methyl and methylene C-H stretches throughout the fatty chain. The C=C stretching of the alkene appears as a weak to medium absorption between 1600-1680 cm⁻¹ [28] [29] [30], which is characteristic of cis double bonds.

The C-O stretch of the primary alcohol appears as a strong absorption between 1000-1150 cm⁻¹ [28] [29] [30], providing confirmation of the alcohol functional group. C-H bending vibrations appear as medium intensity absorptions between 1350-1480 cm⁻¹ [28] [29] [30], representing methyl and methylene bending modes.

The C=C-H out-of-plane bending appears as a strong absorption between 900-1000 cm⁻¹ [28] [29] [30], which is characteristic of cis alkenes. The O-H bending appears as a medium intensity absorption between 1200-1400 cm⁻¹ [28] [29] [30], completing the spectroscopic signature of oleyl alcohol.

Mass spectrometry of oleyl alcohol shows characteristic fragmentation patterns typical of primary alcohols [31] [32] [33]. The molecular ion peak appears at m/z 268 but is typically weak due to the instability of the molecular ion [31] [32]. The base peak commonly appears at m/z 31, corresponding to the [CH₂OH]⁺ fragment from α-cleavage adjacent to the hydroxyl group [31] [32] [33].

Purity

Physical Description

Colourless to light yellow liquid; Fatty aroma with animal undertones

Color/Form

Clear, viscous liquid at room temperature

XLogP3

Exact Mass

Boiling Point

Density

0.842-0.854 (20°)

LogP

Appearance

Melting Point

6.5°C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 952 of 997 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

Vapor Pressure

Impurities

Other CAS

26446-12-8

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Cosmetics -> Emollient; Emulsifying; Opacifying; Viscosity controlling

Methods of Manufacturing

Prepared by catalytic hydrogenation under pressure of the methyl esters of unsaturated fatty acids; mixed catalysts containing zinc are employed, and the reaction conditions correspond to those for the production of saturated fatty alcohols.

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing

9-Octadecen-1-ol, (9Z)-: ACTIVE

Reported cosmetic categories: eye shadows; mascara; hair dyes and colors; blushers; lipstick

Reported product categories: ... Hair conditioners; hair straighteners ... moisturizing preparations; makeup preparations (not eye), misc.; body and hand preparations (excluding shaving preparations); skin care preparations, misc.; tonics, dressings, and other hair grooming aids ... eyeliners; foundations; bath soaps and detergents ... hair bleaches; hair sprays (aerosol fixatives); paste masks (mud packs); personal cleanliness products, misc.; suntan gels, creams, and liquids; suntan preparations, misc.

Analytic Laboratory Methods

Interactions

Long-chain fatty acids are important nutrients, but obesity is the most common nutritional disorder in humans. In this study /the authors/ investigated the effect of oleyl alcohol on the intestinal long-chain fatty acid absorption in rats. ...[14C]Oleic acid and oleyl alcohol /was administered/ as lipid emulsion intraduodenally in unanesthetized lymph-cannulated rats and measured the lymphatic output of oleic acid. ... Lipid emulsion /was then administered/ with a stomach tube and ... the luminal and mucosal oleic acid residues /were measured/. Furthermore, rats were fed oleyl alcohol as a dietary component for 20 days, and fecal lipid and the weight of adipose tissues were measured. In lymph-cannulated rats, triglyceride and [14C]oleic acid output in the lymph were significantly lower in the presence of oleyl alcohol when compared with the absence of oleyl alcohol in a dose-dependent manner. The radioactivity remaining in the intestinal lumen was more strongly detected in rats that had been orally administered oleyl alcohol than in the controls. The feces of rats fed an oleyl-alcohol-added diet contained much higher amounts of lipids, and the weights of their adipose tissues were significantly lower than in the control group. These results suggest that oleyl alcohol inhibits the rat gastrointestinal absorption of long-chain fatty acids in vivo.

Studies of the influence of fatty acids, which were the component of intestinal mucosal lipids, on the permeability of several drugs across bilayer lipid membranes generated from egg phosphatidylcholine and intestinal lipid have been pursued. The permeability coefficients of p-aminobenzoic acid, salicylic acid and p-aminosalicylic acid (anionic-charged drug) increased when fatty acids such as lauric, stearic, oleic, linoleic and linolenic acid were incorporated into the bilayer lipid membranes generated from phosphatidylcholine. In the presence of methyl linoleate and oleyl alcohol, no enhancing effect on p-aminobenzoic acid transfer was obtained. The effect of fatty acids was more marked at pH 6.5 than at pH 4.5. In contrast, upon the addition of fatty acids to intestinal lipid membranes which originally contained fatty acids, the permeability coefficient of p-aminobenzoic acid tended to decrease, though the permeability through intestinal lipid membranes was larger than that of phosphatidylcholine membranes. The permeability of p-aminobenzoic acid across bilayer lipid membranes from intestinal phospholipids was significantly decreased to about equal that of phosphatidylcholine membranes, and reverted to the value of intestinal lipid membranes when fatty acids were added to intestinal phospholipids. It seemed reasonable to assume that free fatty acids in the intestinal neutral lipid fraction could contribute to the increase in the permeability of p-aminobenzoic acid. On the basis of above results, possible mechanisms for good absorbability of weakly acidic drugs from the intestine are discussed.

Dates

2: Hwang CC, Danti AG. Percutaneous absorption of flufenamic acid in rabbits: effect of dimethyl sulfoxide and various nonionic surface-active agents. J Pharm Sci. 1983 Aug;72(8):857-60. PubMed PMID: 6620136.

3: Shen WW, Danti AG, Bruscato FN. Effect of nonionic surfactants on percutaneous absorption of salicylic acid and sodium salicylate in the presence of dimethyl sulfoxide. J Pharm Sci. 1976 Dec;65(12):1780-3. PubMed PMID: 1032661.